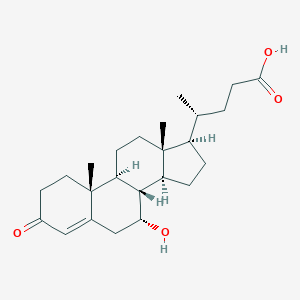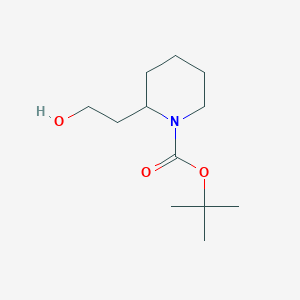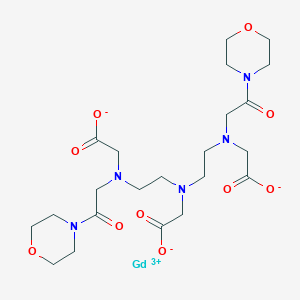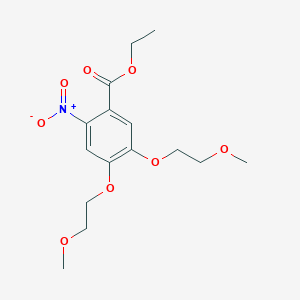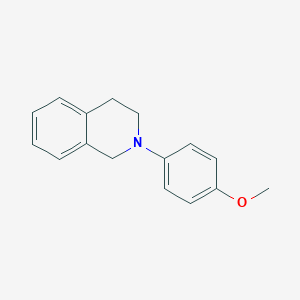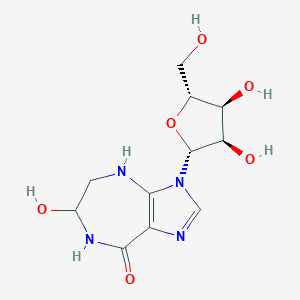
Azepinomycin 3-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepinomycin 3-ribofuranoside is a natural product that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. This compound was first isolated from the culture broth of Streptomyces sp. and has been found to possess potent cytotoxicity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of Azepinomycin 3-ribofuranoside is not fully understood. However, it has been proposed that this compound exerts its cytotoxic effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Azepinomycin 3-ribofuranoside induces DNA damage and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Azepinomycin 3-ribofuranoside has been found to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, Azepinomycin 3-ribofuranoside has been found to have anti-inflammatory and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Azepinomycin 3-ribofuranoside in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and challenging.
Orientations Futures
There are several future directions for the research on Azepinomycin 3-ribofuranoside. One of the areas of interest is the development of novel analogs that have improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of more efficient and scalable synthesis methods for Azepinomycin 3-ribofuranoside will be critical for its translation into clinical applications.
Méthodes De Synthèse
The synthesis of Azepinomycin 3-ribofuranoside is a complex process that involves several steps. The initial step involves the preparation of the key intermediate, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of this compound is challenging, and several modifications have been made to the existing methods to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Azepinomycin 3-ribofuranoside has been extensively studied for its potential applications in the field of cancer therapy. Several studies have demonstrated its potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Propriétés
Numéro CAS |
115173-45-0 |
|---|---|
Nom du produit |
Azepinomycin 3-ribofuranoside |
Formule moléculaire |
C11H16N4O6 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1 |
Clé InChI |
WPXDIKKYRLAXPM-VXSOYKKHSA-N |
SMILES isomérique |
C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
SMILES canonique |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Synonymes |
AZ-3-RI azepinomycin 3-ribofuranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



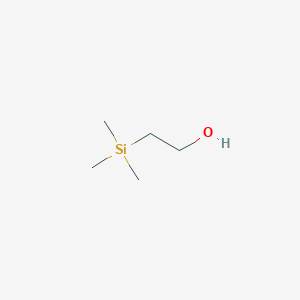

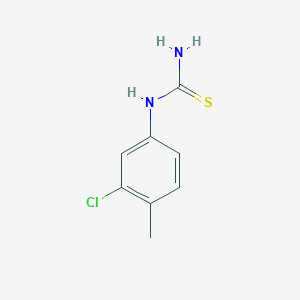
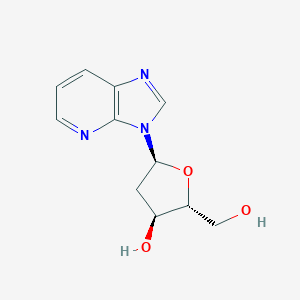

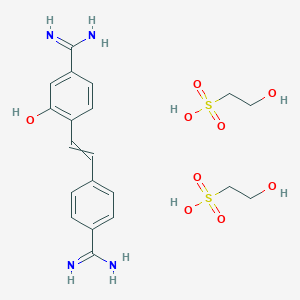

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
